molecular formula C21H19ClN4O4 B14968542 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B14968542
M. Wt: 426.9 g/mol
InChI Key: WUXZNBUDPQUPAU-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group and a dihydropyridazinyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Acetylation: The acetamido group is introduced through acetylation of the amine group using acetic anhydride or acetyl chloride.

    Chlorination and Methoxylation: The chlorinated methoxyphenyl group is synthesized through electrophilic aromatic substitution reactions, where a methoxy group is introduced first, followed by chlorination using reagents like chlorine gas or thionyl chloride.

    Coupling Reaction: The final step involves coupling the chlorinated methoxyphenyl group with the pyridazine core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the pyridazine core.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(3-Chloro-4-methoxyphenyl)-2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide can be compared with other similar compounds, such as:

    N-(3-Chloro-4-methoxyphenyl)-2-(5-amino-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide: Differing by the presence of an amino group instead of an acetamido group.

    N-(3-Chloro-4-methoxyphenyl)-2-(5-acetamido-6-oxo-3-methyl-1,6-dihydropyridazin-1-yl)acetamide: Differing by the presence of a methyl group instead of a phenyl group.

Properties

Molecular Formula

C21H19ClN4O4

Molecular Weight

426.9 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H19ClN4O4/c1-13(27)23-18-11-17(14-6-4-3-5-7-14)25-26(21(18)29)12-20(28)24-15-8-9-19(30-2)16(22)10-15/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

WUXZNBUDPQUPAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CC=C3

Origin of Product

United States

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